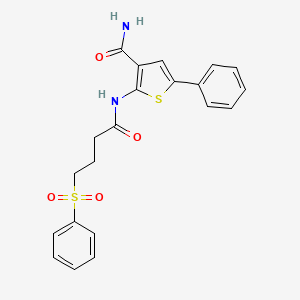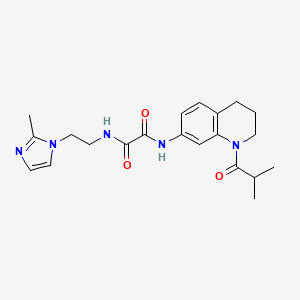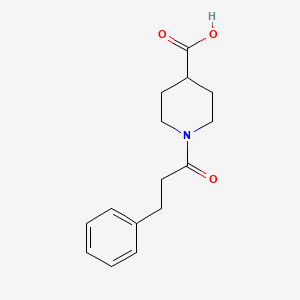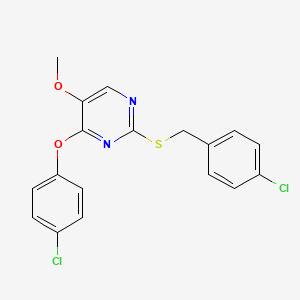![molecular formula C8H7NO2 B2823277 3,4-Dihydro-benzo[1,4]oxazin-2-one CAS No. 98554-71-3](/img/structure/B2823277.png)
3,4-Dihydro-benzo[1,4]oxazin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,4-Dihydro-benzo[1,4]oxazin-2-one is a chemical compound that has been studied for its potential applications in various fields. It has been synthesized through a two-step synthetic protocol . The structure of the compounds was established by interpretation of 1H NMR, 13C NMR, and Mass spectral data recorded after purification .
Synthesis Analysis
The synthesis of this compound involves a one-pot route to 2-alkyl and 2-aryl-4H-benzo[d][1,3]oxazin-4-ones . The method involves the reaction of aryl-substituted anthranilic acids with orthoesters in ethanol catalyzed by acetic acid . Additionally, a robust and metal catalyst-free method has been developed for the general and green synthesis of racemic (3,4-dihydro-2H-benzo[b][1,4]oxazin-2-yl)methanol derivatives .Molecular Structure Analysis
The molecular structure of this compound was established by interpretation of 1H NMR, 13C NMR, and Mass spectral data recorded after purification .Chemical Reactions Analysis
The formation of this compound correlates with the electron density on the aromatic ring: Electron-donating groups favored the 4H-benzo[d][1,3]oxazin-4-ones, while electron-withdrawing groups tended to favor the dihydro product .Applications De Recherche Scientifique
Synthesis Methods and Applications
3,4-Dihydro-benzo[1,4]oxazin-2-one compounds have been a focus of research due to their potential applications in biology and medicine. Innovative synthesis methods have been developed, using starting materials like 2-aminophenol, to create various derivatives of 3,4-dihydro-2H-benzo[1,4]oxazines (詹淑婷, 2012). The physical, chemical properties, and synthesis of 1,4-oxazines and their benzo derivatives, including dihydro-1,4-oxazines, have been extensively reviewed, offering insights into their potential applications (R. Aitken & K. Aitken, 2008).
Green Synthesis and Pharmaceutical Applications
A green and efficient catalyst-free synthesis method for 3,4-dihydro-2H-benzo[1,4]oxazine has been developed. This method, which is diastereoselective and involves a one-pot multicomponent strategy, provides a wide scope for creating different functionally substituted benzoxazine scaffolds, potentially useful in pharmaceutical applications (N. Kushwaha et al., 2020).
Dual-Acting Agents in Pharmacology
3,4-Dihydro-2H-benzo[1,4]oxazine derivatives have been developed as dual-acting agents, showing potential in blocking thromboxane A2 receptors and activating prostacyclin receptors. This suggests their promising role in the treatment of thrombotic and cardiovascular conditions without causing hypotensive side effects (M. Ohno et al., 2006).
Antimicrobial Properties
Triazole-functionalized 2H-benzo[1,4]oxazin-3(4H)-ones have been synthesized and tested for their antimicrobial activities. Molecular docking studies confirm their potential as antimicrobial agents, particularly against Staphylococcus aureus (Rajitha Bollu et al., 2017).
Other Applications
Apart from their use in pharmaceuticals, this compound derivatives have diverse applications, including their role as ligands for cations, luminescent materials, and as reducing agents for precious metal ions (W. Wattanathana et al., 2017).
Mécanisme D'action
Target of Action
The primary targets of 3,4-Dihydro-benzo[1,4]oxazin-2-one are Gram-positive and Gram-negative bacteria . This compound has shown potent antimicrobial activity against these bacteria, making it a potential candidate for the development of new antimicrobial agents .
Mode of Action
It is known that the compound interacts with its targets, leading to their inhibition . The presence of a fluorine atom in the compound plays an important role in enhancing its antimicrobial properties .
Biochemical Pathways
Given its antimicrobial activity, it can be inferred that the compound interferes with essential biochemical pathways in bacteria, leading to their inhibition .
Result of Action
The result of the action of this compound is the inhibition of bacterial growth. The compound exhibits potent antimicrobial activity against both Gram-positive and Gram-negative bacteria . This makes it a potential candidate for the development of new antimicrobial agents.
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the presence of a fluorine atom in the compound enhances its antimicrobial properties . .
Analyse Biochimique
Biochemical Properties
3,4-Dihydro-benzo[1,4]oxazin-2-one has been found to interact with various enzymes, proteins, and other biomolecules. For instance, it has been reported to have inhibitory activity against protoporphyrinogen oxidase (protox), an enzyme involved in the biosynthesis of heme and chlorophyll . This interaction suggests that this compound could potentially influence a variety of biochemical reactions.
Cellular Effects
The cellular effects of this compound are diverse and depend on the specific context. For example, it has been reported to have anticancer activity against breast cancer cell lines MCF 7 and MDA-MB-231 . This suggests that this compound could influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
The molecular mechanism of action of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For instance, it has been reported to inhibit protoporphyrinogen oxidase (protox), suggesting that it could exert its effects at the molecular level by inhibiting this enzyme .
Temporal Effects in Laboratory Settings
It has been reported that this compound can undergo a reaction accelerated by visible-light irradiation under metal and photocatalyst-free conditions . This suggests that the stability, degradation, and long-term effects of this compound on cellular function could be influenced by environmental conditions such as light exposure.
Metabolic Pathways
Given its reported inhibitory activity against protoporphyrinogen oxidase (protox), it could potentially be involved in the heme and chlorophyll biosynthesis pathways .
Propriétés
IUPAC Name |
3,4-dihydro-1,4-benzoxazin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NO2/c10-8-5-9-6-3-1-2-4-7(6)11-8/h1-4,9H,5H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDBUTMYDZLUVCP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)OC2=CC=CC=C2N1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-((2-chlorobenzyl)thio)-6-methyl-3-phenyl-2-thioxo-2,3-dihydrothiazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2823197.png)




![N-methoxy-N-methyl-4-methylsulfanyl-2-[[(E)-2-phenylethenyl]sulfonylamino]butanamide](/img/structure/B2823203.png)
![(3As,6aR)-2,3,4,5,6,6a-hexahydro-1H-cyclopenta[b]pyrrole-3a-carboxylic acid;hydrochloride](/img/structure/B2823207.png)


![N-(benzo[d]thiazol-2-yl)-2-phenyl-2H-tetrazole-5-carboxamide](/img/structure/B2823212.png)
![{4-[3-(3-pyridyl)-1H-pyrazol-5-yl]piperazino}(2-quinolyl)methanone](/img/structure/B2823214.png)

![N-(8H-indeno[1,2-d]thiazol-2-yl)-2-(4-methoxy-3-methylphenyl)acetamide](/img/structure/B2823217.png)